molecular formula C17H15ClFNO3 B1672754 Flamprop-methyl CAS No. 52756-25-9

Flamprop-methyl

Cat. No. B1672754
CAS RN: 52756-25-9
M. Wt: 335.8 g/mol
InChI Key: RBNIGDFIUWJJEV-NSHDSACASA-N
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Description

Flamprop-methyl is a derivative of flamprop and is classified as an arylaminopropionic acid herbicide . It is also known by its IUPAC name: methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate . It has been used as a herbicide, but it is now considered obsolete .


Molecular Structure Analysis

Flamprop-methyl has the molecular formula C17H15ClFNO3 and a molecular weight of 335.76 g/mol . The InChI representation of its structure is InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3 .

Scientific Research Applications

Pesticide Residue Analysis

Flamprop-methyl is used in the analysis of pesticide residues in food samples . It is part of a fast, 12.4-minute method for the multiresidue pesticide analysis of various fruits and vegetables using an Agilent Intuvo 9000 GC system and an Agilent 7010B triple quadrupole mass spectrometer . This method enables increased sample throughput, representing a significant benefit for control laboratories .

Herbicide Application

Flamprop-methyl is an obsolete herbicide once used for the post-emergence control of wild oats and other grass weeds . It was also a metabolite of flamprop-M-methyl .

Metabolite Study

Flamprop-methyl is a metabolite of flamprop-M-methyl . Metabolites are important in the study of biochemical pathways and can have different properties and uses than their parent compounds.

Environmental Impact Study

The environmental fate and ecotoxicity of Flamprop-methyl have been studied . Understanding the environmental impact of a compound is crucial in assessing its safety and potential risks.

Human Health Impact Study

The impact of Flamprop-methyl on human health has been studied . This is important in determining safe levels of exposure and potential health risks.

Anti-Microtubule Mechanism Research

Flamprop-M-methyl, which Flamprop-methyl is a metabolite of, has been found to have a new anti-microtubule mechanism of action . This could have implications in various fields, including cancer research, where microtubule inhibitors are used as chemotherapy agents.

Mechanism of Action

Target of Action

Flamprop-Methyl primarily targets the microtubules in plant cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

Flamprop-Methyl interacts with its targets by disrupting the normal function of microtubules . It severely disturbs the orientation of spindle and phragmoblast microtubules, leading to defective spindle and phragmoblast structures . This disruption hampers regular cell plate deposition in cytokinesis, a critical process in cell division .

Biochemical Pathways

The primary biochemical pathway affected by Flamprop-Methyl is the process of cell division . By disrupting the normal function of microtubules, Flamprop-Methyl interferes with the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division . This interference leads to a halt in cell division activity within 4 hours when seedlings are root treated with 50 microM of Flamprop-Methyl .

Pharmacokinetics

It’s known that flamprop-methyl is a post-emergence herbicide, suggesting that it is likely absorbed by the leaves of plants and then distributed throughout the plant .

Result of Action

The primary result of Flamprop-Methyl’s action is the cessation of cell division in the treated plants . This cessation occurs due to the disruption of microtubule function, which prevents the formation of the mitotic spindle and thus halts the process of cell division . This disruption of cell division can lead to the death of the plant, making Flamprop-Methyl an effective herbicide .

Action Environment

The action of Flamprop-Methyl can be influenced by various environmental factorsIt’s also important to note that Flamprop-Methyl is used as a post-emergence herbicide, indicating that its effectiveness may be influenced by the growth stage of the weeds at the time of application .

Safety and Hazards

Flamprop-methyl is classified as having acute toxicity, both orally (Category 4, H302: Harmful if swallowed) and to aquatic life with long-lasting effects (Category 2, H411: Toxic to aquatic life with long-lasting effects) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Protective equipment should be worn when handling this substance .

properties

IUPAC Name

methyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIGDFIUWJJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040353
Record name Flamprop-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flamprop-methyl

CAS RN

52756-25-9
Record name Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52756-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamprop-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flamprop-methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.851
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Record name FLAMPROP-METHYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of action of flamprop-methyl?

A1: While the precise mechanism remains unclear, research suggests that flamprop-methyl disrupts plant growth by interfering with the differentiation of vascular tissues. [] This disruption can lead to stunted growth, particularly in the higher internodes and the shoot apex of treated plants. []

Q2: Does flamprop-methyl affect cell division and elongation?

A2: Yes, histological studies indicate that flamprop-methyl inhibits both cell division and cell elongation in treated plants. [] This dual inhibition contributes to the overall growth suppression observed in susceptible weed species.

Q3: What is the molecular formula and weight of flamprop-methyl?

A3: The molecular formula of flamprop-methyl is C18H17ClFNO3, and its molecular weight is 349.8 g/mol.

Q4: Can flamprop-methyl be safely combined with other herbicides in tank mixtures?

A4: Compatibility varies depending on the specific herbicide. While flamprop-methyl shows good compatibility with MCPA (2-methyl-4-chlorophenoxyacetic acid) under field conditions, [] antagonism has been observed with herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), dicamba (3,6-dichloro-2-methoxybenzoic acid), and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). [, ]

Q5: Does the addition of 3,6-dichloropicolinic acid influence flamprop-methyl's efficacy?

A5: Interestingly, combining flamprop-methyl with 3,6-dichloropicolinic acid can lead to reduced wild oat control, indicating antagonism between these herbicides. [] This effect was observed under both field and greenhouse conditions. []

Q6: How does flamprop-methyl perform under different soil moisture conditions?

A6: Studies show that the effectiveness of flamprop-methyl is influenced by soil moisture. Its efficacy is significantly reduced under low soil water content conditions compared to high soil water content conditions. []

Q7: Does freezing temperature affect the efficacy of flamprop-methyl?

A7: Research indicates that exposing wild oat to a single night of freezing temperature (−4 °C) before or after flamprop-methyl application does not negatively impact the herbicide's efficacy. []

Q8: How does the ester moiety of flamprop-methyl affect its herbicidal activity?

A8: The specific ester group plays a crucial role in the compound's activity and selectivity. Studies on flamprop analogs demonstrate that the L-isomers of the methyl, ethyl, and isopropyl esters are preferentially hydrolyzed by a specific esterase in oat tissues. [] This stereospecific hydrolysis contributes to the superior herbicidal activity of L-flamprop-methyl compared to its racemic mixture. []

Q9: What is the primary route of degradation for flamprop-methyl in soil?

A9: The primary degradation pathway involves hydrolysis of the ester bond, forming the corresponding carboxylic acid (flamprop) and its glucuronide conjugate. [, ] This metabolic pathway contributes to the relatively rapid degradation of flamprop-methyl in soil.

Q10: How is flamprop-methyl metabolized in wheat?

A10: In wheat, the main metabolic pathway involves the hydrolysis of the ester bond to yield the corresponding carboxylic acid, which exists in both free and conjugated forms. [] This process contributes to the selectivity of flamprop-methyl, as it is more rapidly metabolized in wheat compared to susceptible weed species. [, ]

Q11: How is flamprop-methyl metabolized in rats?

A11: Similar to its metabolism in plants, the primary metabolic pathway in rats involves hydrolysis to flamprop acid. [] Other metabolic routes include aromatic hydroxylation of the benzoyl ring and conjugation. [] Elimination is rapid, primarily through feces, with significant sex-based differences in excretion routes. []

Q12: Has resistance to flamprop-methyl been reported in wild oat populations?

A12: Yes, studies have identified wild oat populations resistant to flamprop-methyl, sometimes exhibiting multiple herbicide resistance, including resistance to ACCase inhibitors and imazamethabenz. [, ]

Q13: What is known about the inheritance of flamprop-methyl resistance?

A13: Research suggests that resistance to flamprop-methyl in wild oat is inherited as a nuclear, partially dominant trait. [] This finding has important implications for understanding the potential spread of resistance within wild oat populations.

Q14: What is the persistence of flamprop-methyl in soil?

A14: Flamprop-methyl breaks down relatively rapidly in soil. The time required for 50% dissipation varies depending on soil type, ranging from approximately 1-2 weeks in sandy loam, clay, and medium loam soils to 2-3 weeks in peat soil. []

Q15: What analytical techniques are commonly employed in flamprop-methyl research?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors is frequently used for the separation, identification, and quantification of flamprop-methyl and its metabolites in various matrices. [] Radiolabeled ([14C]) flamprop-methyl is often used in metabolism and degradation studies to track the fate of the herbicide in plants, animals, and the environment. [, , , , , , , ]

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